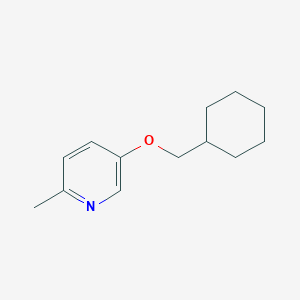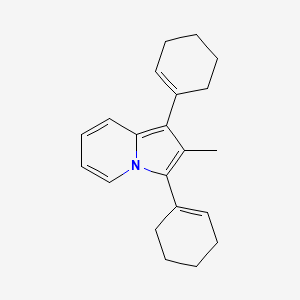
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The specific synthetic route for this compound may involve the use of ethyl 2-chloroquinoxaline-3-carboxylate and 2-methoxyethylamine as starting materials.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry approaches to minimize environmental impact. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis . The goal is to develop cost-effective and sustainable processes for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxalines .
科学的研究の応用
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
作用機序
The mechanism of action of ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The specific pathways and molecular targets may vary depending on the biological context.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate: A derivative with additional methyl groups.
Benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate: A derivative with chloro and methyl substitutions.
Uniqueness
Ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate is unique due to the presence of the 2-methoxyethylamino group, which can enhance its solubility and biological activity compared to other quinoxaline derivatives . This structural feature may contribute to its potential as a versatile compound in various scientific applications.
特性
IUPAC Name |
ethyl 3-(2-methoxyethylamino)quinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-20-14(18)12-13(15-8-9-19-2)17-11-7-5-4-6-10(11)16-12/h4-7H,3,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQLRARPDVANSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)


![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)





![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

